4-methyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyclopentathiophene moiety, and an oxolane substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiadiazole ring, the cyclopentathiophene moiety, and the attachment of the oxolane substituent. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, cyclopentathiophene compounds, and oxolane-substituted molecules. Examples include:
- 6,8-DIMETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE
- Various indole derivatives
Uniqueness
The uniqueness of 4-METHYL-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N4O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4O3S2/c1-9-14(26-21-20-9)16(23)19-17-13(11-5-2-6-12(11)25-17)15(22)18-8-10-4-3-7-24-10/h10H,2-8H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
SFWKTYGTBMLMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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